

A Spectroscopic Showdown: Unveiling the Molecular Evolution of Diethyl Benzamidomalonate

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Compound of Interest

Compound Name: *Diethyl benzamidomalonate*

Cat. No.: *B105155*

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A detailed comparative analysis of the spectroscopic signatures of **Diethyl Benzamidomalonate** and its precursors, Benzoyl Chloride and Diethyl Aminomalonate Hydrochloride, provides a clear roadmap of the chemical transformation. This guide presents a side-by-side examination of their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, supported by detailed experimental protocols for researchers, scientists, and professionals in drug development.

This guide delves into the distinct spectroscopic characteristics that differentiate the final product from its starting materials. By presenting the quantitative data in structured tables and outlining the synthesis and analytical methodologies, we offer a comprehensive resource for understanding the molecular changes occurring during the synthesis of **Diethyl Benzamidomalonate**.

Spectroscopic Data at a Glance

The transformation from the precursors to the final product is readily observable through the analysis of their respective spectroscopic data. The following tables summarize the key IR absorption bands and NMR chemical shifts, providing a quantitative comparison.

Table 1: Comparative Infrared (IR) Spectroscopy Data (cm^{-1})

Functional Group	Benzoyl Chloride	Diethyl Aminomalonate HCl	Diethyl Benzamidomalonate
N-H Stretch	-	3000-2800 (broad, amine salt)	~3300 (amide N-H)
C-H Stretch (Aromatic)	~3070	-	~3060
C-H Stretch (Aliphatic)	-	~2980	~2980
C=O Stretch (Acid Chloride)	~1775, ~1735	-	-
C=O Stretch (Ester)	-	~1740	~1750
C=O Stretch (Amide I)	-	-	~1660
N-H Bend (Amide II)	-	-	~1530
C-N Stretch	-	~1180	~1250
C-Cl Stretch	~875	-	-

Table 2: Comparative ¹H NMR Spectroscopy Data (δ, ppm)

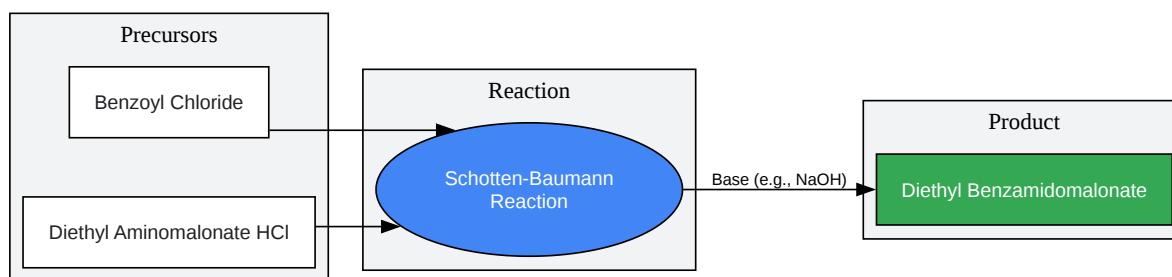
Proton Environment	Benzoyl Chloride (CDCl ₃)	Diethyl Aminomalonate HCl (CDCl ₃)	Diethyl Benzamidomalonate (CDCl ₃)
Aromatic-H	8.1 (d), 7.6 (t), 7.5 (t)	-	7.8 (d), 7.5-7.4 (m)
N-H	-	9.1 (br s)	~7.0 (br s)
CH (α-carbon)	-	5.1 (s)	5.6 (d)
-OCH ₂ CH ₃	-	4.3 (q)	4.3 (q)
-OCH ₂ CH ₃	-	1.3 (t)	1.3 (t)

Table 3: Comparative ¹³C NMR Spectroscopy Data (δ, ppm)

Carbon Environment	Benzoyl Chloride (CDCl ₃)	Diethyl Aminomalonate HCl (CDCl ₃)	Diethyl Benzamidomalonate (CDCl ₃)
C=O (Acid Chloride)	~168	-	-
C=O (Ester)	-	~166	~167
C=O (Amide)	-	-	~165
Aromatic-C	~135, 133, 130, 128	-	~133, 132, 128, 127
CH (α-carbon)	-	~55	~57
-OCH ₂ CH ₃	-	~63	~63
-OCH ₂ CH ₃	-	~14	~14

Visualizing the Synthesis Pathway

The synthesis of **diethyl benzamidomalonate** from its precursors is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base. The logical workflow of this synthesis is depicted below.



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Caption: Synthesis of **Diethyl Benzamidomalonate**.

Experimental Protocols

Synthesis of Diethyl Benzamidomalonate

This protocol is adapted from the general principles of the Schotten-Baumann reaction for the specific synthesis of **diethyl benzamidomalonate**.

Materials:

- Diethyl aminomalonate hydrochloride
- Benzoyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)
- Distilled water
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Separatory funnel
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve diethyl aminomalonate hydrochloride in distilled water.

- Cool the flask in an ice bath and add a solution of sodium hydroxide dropwise with vigorous stirring. This deprotonates the amine hydrochloride to the free amine.
- In a separate vessel, dissolve benzoyl chloride in dichloromethane.
- Add the benzoyl chloride solution dropwise to the aqueous amine solution at 0-5 °C with continuous, vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **diethyl benzamidomalonate**.
- The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as thin films on NaCl plates or as KBr pellets. The spectra were recorded in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ^1H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are reported in Hertz (Hz). For ^{13}C NMR, chemical shifts are reported in ppm relative to the solvent peak.

This comprehensive guide provides the necessary data and protocols to understand and replicate the spectroscopic analysis of **diethyl benzamidomalonate** and its precursors. The clear presentation of data and methodologies aims to support researchers in their synthetic and analytical endeavors.

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